molecular formula C19H23N5O2S2 B3221568 2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207035-01-5

2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B3221568
CAS No.: 1207035-01-5
M. Wt: 417.6
InChI Key: JWGRYGWXZMEDOD-UHFFFAOYSA-N
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Description

2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetically designed small molecule recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase activity. The primary research value of this compound lies in its application as a targeted tool in oncology research, specifically for investigating tumor angiogenesis . By effectively blocking the VEGFR-2 signaling pathway, a critical driver for the formation of new blood vessels that supply tumors, this inhibitor allows researchers to probe the mechanisms of cancer cell survival, proliferation, and metastasis. Its mechanism involves competitive binding at the ATP-binding site of the VEGFR-2 kinase domain, thereby suppressing receptor autophosphorylation and subsequent downstream pro-angiogenic signaling cascades . Consequently, this compound is a valuable asset in preclinical studies aimed at validating VEGFR-2 as a therapeutic target, in screening for combination therapies, and in understanding resistance mechanisms in various cancer models, particularly in fields focused on anti-angiogenic drug discovery.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S2/c1-12(2)10-24-16(14-5-7-15(26-4)8-6-14)9-20-19(24)27-11-17(25)21-18-23-22-13(3)28-18/h5-9,12H,10-11H2,1-4H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGRYGWXZMEDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CC(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule with significant potential for various biological activities due to its unique structure, which includes imidazole and thiadiazole moieties. This article reviews the biological activity of this compound, summarizing key findings from recent studies and synthesizing data on its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Imidazole Ring : Contributes to its biological activity by interacting with various enzymes and receptors.
  • Thiadiazole Moiety : Enhances the compound's potential as an antimicrobial agent.
  • Acetamide Group : Plays a role in bioactivity through hydrolysis and other chemical transformations.

Molecular Formula

The molecular formula of the compound is C19H23N5O2S2C_{19}H_{23}N_{5}O_{2}S_{2} with a molecular weight of approximately 417.6 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazoles and imidazoles often exhibit antimicrobial properties . For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamideThiadiazole ringAntimicrobial properties
5-Amino-2H-thiadiazoleSimple thiadiazole structureAntiviral activity

Anti-inflammatory Effects

The imidazole component may also contribute to anti-inflammatory effects , as seen in related compounds that modulate inflammatory pathways. The presence of the methoxyphenyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert therapeutic effects.

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives exhibit low cytotoxicity against normal cell lines while maintaining potent activity against cancer cells. This suggests a favorable therapeutic index, making it a candidate for further development in oncology .

Table 2: Cytotoxicity Data

CompoundCell Line TestedIC50 (µM)
Compound AHeLa (cervical carcinoma)10.5
Compound BMCF7 (breast cancer)15.0

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to specific enzymes involved in cell proliferation or inflammatory processes.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways associated with disease states.

In particular, the imidazole ring's electron-rich nature allows it to participate in nucleophilic attacks on electrophilic centers in target proteins, leading to inhibition of their function .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Anti-tuberculosis Activity : A study found that certain imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibited significant anti-tubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL .
  • Antifungal Effects : Compounds featuring similar structural motifs have shown promising antifungal activity against various pathogenic fungi, indicating broad-spectrum potential.

Scientific Research Applications

Research indicates that compounds similar to this one exhibit a range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Antifungal : Potential use in treating fungal infections.
  • Anti-inflammatory : May reduce inflammation in biological systems.
  • Antitumor : Inhibitory effects on cancer cell lines.

The compound's structural complexity suggests it could inhibit specific enzymes or receptors, which is vital for developing new therapeutic agents targeting diseases such as cancer and infections.

Drug Development

The unique structure of 2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide positions it as a potential lead compound in drug discovery. Its ability to interact with various biological targets can be explored through:

  • Binding Affinity Studies : Understanding how the compound binds to enzymes or receptors helps elucidate its mechanism of action.
  • Inhibitory Activity Testing : Evaluating its effects on specific enzymes can provide insights into its therapeutic potential.

Case Studies

  • Antimicrobial Activity : A study demonstrated that compounds with similar thiadiazole structures showed significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that our compound may also possess similar properties.
  • Antitumor Properties : Research involving imidazole derivatives has indicated potential anticancer activity. The compound's structure may allow it to interfere with cancer cell proliferation pathways, warranting further investigation.

Agricultural Chemistry Applications

Due to its biological activity against pathogens, this compound may also find applications in agricultural chemistry as a pesticide or fungicide. Its efficacy against microbial pathogens could help develop new strategies for crop protection without relying solely on traditional chemical pesticides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs from the literature:

Compound Name/ID Structural Features Biological Activity/Findings Synthesis Method Reference
Target Compound 1-Isobutyl-5-(4-methoxyphenyl)-1H-imidazole-2-thiol linked to 5-methyl-1,3,4-thiadiazole via acetamide bridge Not explicitly reported; inferred potential based on analogs Likely involves thioether formation and amide coupling (similar to ) -
9e (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide) Triazole-linked benzodiazolylphenoxymethyl and 4-methoxyphenyl thiazole Docking studies suggest binding to active sites (e.g., α-glucosidase); higher steric bulk may limit efficacy Click chemistry (Cu-catalyzed azide-alkyne cycloaddition)
Compound 3 (2-chloro-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide) Chloroacetamide with 4-(p-methoxyphenyl)thiazole Intermediate for bioactive derivatives; no direct activity reported Nucleophilic substitution of chloroacetate with thiazole-2-amine
C1 (1-amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one) Imidazolone fused to chlorobenzothiophene and dimethylaminobenzylidene Tested for antimicrobial activity; moderate efficacy against Gram-positive bacteria Hydrazine hydrate reaction with oxazolone precursors
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate Triazole-thiadiazole hybrid with sodium carboxylate High intermolecular interaction energy with enzymes (e.g., COX-2), suggesting inhibitory potential Sequential alkylation and cyclization reactions

Structural and Functional Insights

  • Imidazole Modifications : The target compound’s 1-isobutyl-5-(4-methoxyphenyl) substitution contrasts with the 1H-1,3-benzodiazol-2-yl group in compound 9e . The isobutyl group may enhance lipophilicity and membrane permeability compared to bulkier aromatic substituents.
  • Thiadiazole vs. Thiazole: The 5-methyl-1,3,4-thiadiazole in the target compound differs from the 1,3-thiazole in compound 3.
  • Bridging Groups : The thioether-acetamide linker in the target compound contrasts with triazole (9e) or direct amide (C1) linkages. Thioethers may confer resistance to enzymatic hydrolysis compared to esters or amides .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including imidazole ring formation, thioacetamide linkage, and substitution reactions. Critical steps include:

  • Imidazole core synthesis : Cyclocondensation of substituted amines and carbonyl precursors under reflux in glacial acetic acid .
  • Thioacetamide coupling : Reacting the imidazole-thiol intermediate with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base, followed by recrystallization from ethanol to purify .
  • Optimization : Control temperature (60–80°C), inert atmosphere (N₂), and use polar aprotic solvents (e.g., DMF) to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualization to resolve anisotropic displacement ellipsoids and hydrogen bonding .
  • Spectroscopy :
  • NMR : Assign peaks using ¹H/¹³C NMR to confirm substituent positions (e.g., 4-methoxyphenyl at δ 3.8 ppm for OCH₃).
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z).
    • Elemental analysis : Confirm purity (>95%) by matching experimental and theoretical C/H/N/S percentages .

Q. How does the compound’s solubility impact formulation for in vitro assays?

  • Test solubility in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4).
  • For low solubility (<1 mg/mL), use surfactants (e.g., Tween-80) or co-solvents (ethanol:water mixtures) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the roles of the imidazole and thiadiazole moieties?

  • Comparative analogs : Synthesize derivatives with:
  • Varied substituents on the imidazole (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) .
  • Modified thiadiazole groups (e.g., ethylthio vs. methylthio) .
    • Bioactivity assays : Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) and compare IC₅₀ values. For example, substituents like nitro groups (IC₅₀ ~1.61 µg/mL) enhance activity vs. methoxy groups (IC₅₀ ~10–30 µg/mL) .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Statistical validation : Use ANOVA to assess intra-assay variability (e.g., IC₅₀ ± 1.92 µg/mL in ).
  • Mechanistic studies : Employ molecular docking (e.g., AutoDock Vina) to verify binding modes to targets like kinases or GPCRs .
  • Dose-response curves : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm potency thresholds .

Q. How can reaction intermediates be stabilized during large-scale synthesis?

  • Intermediate isolation : Use flash chromatography (silica gel, ethyl acetate/hexane) to purify unstable intermediates .
  • Low-temperature storage : Store thiol intermediates at –20°C under N₂ to prevent oxidation .

Methodological Challenges

Q. What computational tools predict pharmacokinetic properties, and how reliable are they?

  • ADMET prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example:
  • logP : Predicted ~3.5 (moderate lipophilicity).
  • Bioavailability : 55–65% (oral).
    • Validation : Compare with experimental Caco-2 permeability assays and microsomal stability tests .

Q. How are crystallographic data discrepancies addressed during refinement?

  • Twinned data : Use SHELXL’s TWIN/BASF commands to model twin domains .
  • Disordered atoms : Apply PART/SAME restraints for overlapping substituents (e.g., isobutyl groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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